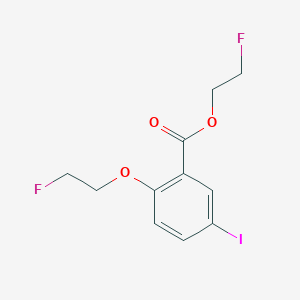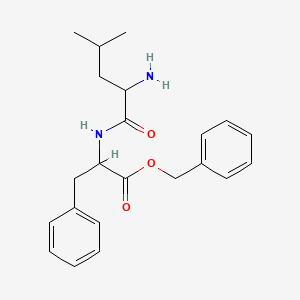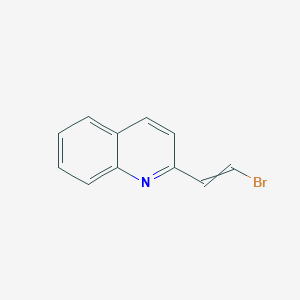
2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluoroethyl and fluoroethoxy groups attached to a benzoate core, along with an iodine atom at the 5-position of the benzene ring. These structural features contribute to its reactivity and potential utility in diverse research areas.
Métodos De Preparación
The synthesis of 2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroethanol, 2-fluoroethyl iodide, and 5-iodobenzoic acid.
Formation of 2-(2-fluoroethoxy)ethyl iodide: This intermediate is prepared by reacting 2-fluoroethanol with 2-fluoroethyl iodide under suitable conditions.
Esterification: The final step involves the esterification of 5-iodobenzoic acid with 2-(2-fluoroethoxy)ethyl iodide in the presence of a catalyst, such as sulfuric acid or a suitable esterification reagent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to yield alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a radiolabeling agent in positron emission tomography (PET) imaging due to the presence of fluorine atoms.
Medicine: Research is ongoing to explore its potential as a precursor for the development of pharmaceuticals, particularly in the field of cancer diagnostics and treatment.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate is primarily related to its ability to undergo specific chemical reactions. The presence of fluoroethyl and fluoroethoxy groups enhances its reactivity, allowing it to interact with various molecular targets. In biological systems, the compound may act as a radiolabeling agent, enabling the visualization of specific tissues or organs in PET imaging. The iodine atom at the 5-position can also facilitate targeted interactions with specific enzymes or receptors.
Comparación Con Compuestos Similares
2-Fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate can be compared with other similar compounds, such as:
2-Fluoroethyl tosylate: This compound is also used in radiolabeling and PET imaging but lacks the iodine atom, which may limit its reactivity in certain applications.
2-Fluoroethyl 4-methylbenzenesulfonate: Similar to this compound, this compound contains a fluoroethyl group but has a different functional group, affecting its reactivity and applications.
1-Fluoro-2-(2-fluoroethoxy)ethane:
The uniqueness of this compound lies in its combination of fluoroethyl, fluoroethoxy, and iodine substituents, which contribute to its distinct reactivity and versatility in various scientific applications.
Propiedades
Número CAS |
824430-95-7 |
|---|---|
Fórmula molecular |
C11H11F2IO3 |
Peso molecular |
356.10 g/mol |
Nombre IUPAC |
2-fluoroethyl 2-(2-fluoroethoxy)-5-iodobenzoate |
InChI |
InChI=1S/C11H11F2IO3/c12-3-5-16-10-2-1-8(14)7-9(10)11(15)17-6-4-13/h1-2,7H,3-6H2 |
Clave InChI |
CGVFVHVMSNPRST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)C(=O)OCCF)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)

![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)

![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)

![6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B14209113.png)

![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyridine](/img/structure/B14209119.png)
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)

![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
